molecular formula C18H23N3O3 B5721568 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5721568
M. Wt: 329.4 g/mol
InChI Key: WCLCZAQBQHOGEC-UHFFFAOYSA-N
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Description

This compound is a piperazine-based small molecule featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 3-methoxyphenyl-substituted piperazine. Its structural framework is characteristic of ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the arylpiperazine pharmacophore . The 3-methoxy group on the phenyl ring may modulate receptor affinity and selectivity, while the isoxazole ring contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-17(14(2)24-19-13)12-18(22)21-9-7-20(8-10-21)15-5-4-6-16(11-15)23-3/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLCZAQBQHOGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Pharmacological Profiles

The following compounds share the core structure of an arylpiperazine-ethanone-isoxazole scaffold but differ in substituents, leading to distinct biological and physicochemical properties:

Compound Name Substituent on Piperazine Key Features Biological Activity/Properties References
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 4-Fluorophenyl Increased electronegativity; potential for enhanced CNS penetration Higher affinity for 5-HT₁A receptors
2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone o-Tolyl (2-methylphenyl) Sulfonyl group enhances polarity; methyl group may reduce metabolic clearance Antagonistic activity at α-adrenergic receptors
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone 4-Methoxyphenylsulfonyl Sulfonyl group increases solubility; methoxy group may stabilize receptor binding Potential antipsychotic activity via dual 5-HT/D2 modulation
2-(3,5-Dimethylisoxazol-4-yl)-1-(piperazin-1-yl)ethanone Unsubstituted piperazine Simplest analogue; serves as a baseline for SAR studies Lower receptor selectivity due to lack of aryl group

Substituent Effects on Receptor Binding

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : The fluorine atom in the 4-fluorophenyl analogue () enhances binding to serotonin receptors (e.g., 5-HT₁A) due to its electron-withdrawing nature, which stabilizes π-π interactions in hydrophobic receptor pockets .
  • Electron-Donating Groups (e.g., 3-Methoxyphenyl vs. 4-Methoxyphenyl) : The target compound’s 3-methoxy group may confer lower affinity for dopamine D₂ receptors compared to 4-methoxy derivatives, as steric hindrance at the 3-position disrupts optimal receptor alignment .
  • These compounds often show antagonistic activity at adrenergic receptors rather than serotonin/dopamine receptors .

Quantitative Structure-Activity Relationship (QSAR) Insights

A study of biphenyl-arylpiperazine derivatives () revealed that:

  • QPlogBB (Predicted Brain/Blood Partition Coefficient) : Compounds with higher QPlogBB values (e.g., fluorinated or methoxylated derivatives) correlate with enhanced antidopaminergic activity, suggesting better CNS penetration .
  • Electron Affinity (EA) : Higher EA values (e.g., in fluorophenyl analogues) correlate with stronger 5-HT₂A receptor antagonism, a desirable trait in atypical antipsychotics .

Metabolic and Pharmacokinetic Differences

  • The unsubstituted piperazine analogue () undergoes rapid hepatic metabolism due to the absence of aryl groups, leading to shorter half-lives .
  • Sulfonyl and methoxy groups () slow metabolism by cytochrome P450 enzymes, enhancing plasma stability but requiring dose adjustments for CNS efficacy .

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